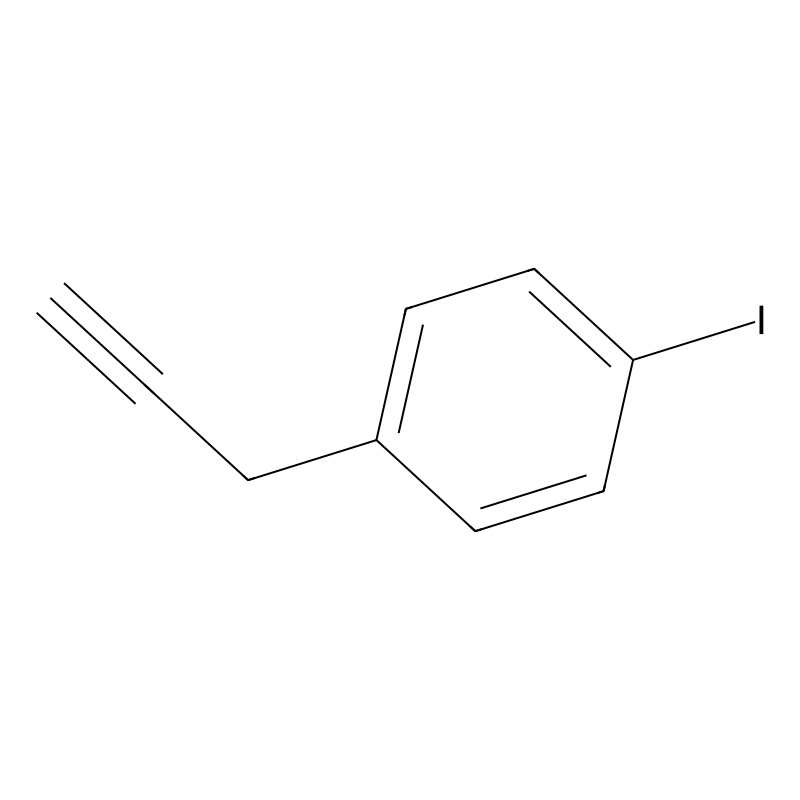

1-IODO-4-(PROP-2-YN-1-YL)BENZENE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene

Scientific Field: Organic Chemistry

Summary of the Application: 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized with new methods from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction.

Methods of Application: The effects of solvents and ligands in the halogen exchange reaction were studied in detail.

Results or Outcomes: The newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS.

Hydrogenation of 1-iodo-4-nitrobenzene

Scientific Field: Chemical Engineering

Summary of the Application: Ru-based nanoparticles catalysts promoted with different transition metals (Zn, Co, Cu, Sn, or Fe) were supported on alumina spheres using the spray wet impregnation method.

Methods of Application: The prepared catalysts were characterized using complementary methods including scanning transmission electron microscopy (STEM) and temperature programmed reduction (TPR).

Results or Outcomes: The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3.

Nanomaterial Synthesis

Scientific Field: Nanotechnology

Methods of Application: Various nanomaterial synthesis methods, including top-down and bottom-up approaches, are discussed.

Results or Outcomes: Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts.

Single-Atom Catalysts

Summary of the Application: Single-atom catalysts have been widely used in various catalytic reactions.

Methods of Application: This article first introduces the structure and characteristics of single-atom catalysts, and then reviews recent preparation methods, characterization techniques, and applications of single-atom catalysts.

Results or Outcomes: Due to excellent performance properties such as strong activity and high selectivity, single-atom catalysts have shown promising results in various applications.

Benzene Adsorption

Scientific Field: Environmental Science

Summary of the Application: Utilizing cost-effective corn cob, zinc chloride-modified biochar was synthesized through one-step method for benzene adsorption from air.

Methods of Application: Study on impregnation ratio impact showed optimal benzene adsorption at ZnCl2:CC ratio of 1.5:1, with capacity reaching 170.53 mg g−1.

Results or Outcomes: The highest yield of benzene adsorption was achieved with the ZnCl2:CC ratio of 1.5:1.

1-Iodo-4-(prop-2-yn-1-yl)benzene is an organic compound characterized by the presence of an iodine atom and a propargyl substituent attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 244.07 g/mol. The compound features a unique structure that allows for various

- Organic iodide: Aryl iodides can be slightly irritating to the skin and eyes. Standard laboratory practices for handling organic solvents should be followed.

- Alkyne: Terminal alkynes are known to be weakly acidic and can form explosive metal acetylides. Proper handling procedures for alkynes should be employed.

- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, leading to diverse derivatives.

- Alkyne Reactions: The propargyl group allows for coupling reactions, such as Sonogashira coupling, which can yield more complex organic structures.

- Cyclization Reactions: It can undergo cyclization under specific conditions, forming heterocycles that are valuable in medicinal chemistry .

Several methods have been developed for synthesizing 1-Iodo-4-(prop-2-yn-1-yl)benzene:

- Direct Halogenation: Reacting 4-(prop-2-yn-1-yl)benzene with iodine in the presence of a suitable solvent can yield the desired iodinated product.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques with aryl iodides and terminal alkynes can lead to the formation of this compound .

- Cyclization Reactions: Employing gold catalysis for hydroarylation can also facilitate the synthesis through cyclization processes involving propargyl ethers .

1-Iodo-4-(prop-2-yn-1-yl)benzene finds applications in:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Fluorescent Probes: The compound can react with aromatic nitrile oxides to form isoxazoles, which are useful in developing fluorescent probes for biological imaging.

- Material Science: Its unique structure may be exploited in creating novel materials with specific electronic or optical properties.

Interaction studies involving 1-Iodo-4-(prop-2-yn-1-yl)benzene focus on its reactivity with various nucleophiles and electrophiles, exploring how these interactions can lead to new compounds with potential applications in pharmaceuticals and materials science. Understanding these interactions is crucial for developing targeted synthetic strategies.

Several compounds share structural similarities with 1-Iodo-4-(prop-2-yn-1-yl)benzene. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 1-Iodo-3-(prop-2-ynyl)benzene | 74190-01-5 | 0.94 | Different position of the alkyne substituent |

| 1-Iodo-4-(methylsulfonyl)benzene | 64984-08-3 | 0.97 | Contains a methylsulfonyl group instead of an alkyne |

| 1-Iodo-4-(phenylsulfonyl)benzene | 14774-79-9 | 0.97 | Contains a phenylsulfonyl group |

| 1-Iodo-3,5-bis(methylsulfonyl)benzene | 849035-96-7 | 0.94 | Multiple sulfonyl groups at different positions |

The uniqueness of 1-Iodo-4-(prop-2-yn-1-y-l)benzene lies in its combination of the iodine atom and the propargyl group, which allows for distinct reactivity patterns not found in other similar compounds. This structural feature makes it particularly valuable for synthetic applications and potential biological investigations.